4-Piperidinemethanol

Description

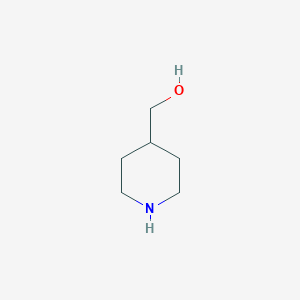

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXHCBLBYQEYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329521 | |

| Record name | 4-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-49-4 | |

| Record name | 4-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Piperidinemethanol via Reduction of 4-Piperidinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-piperidinemethanol, a valuable building block in pharmaceutical development, through the reduction of 4-piperidinecarboxylic acid (also known as isonipecotic acid). This document details various synthetic strategies, including direct reduction of the unprotected acid and methods involving N-protected analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in drugs targeting various conditions, including neurological disorders. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. One of the most direct routes to this compound is the reduction of the corresponding carboxylic acid, 4-piperidinecarboxylic acid. This guide explores the primary reducing agents and methodologies to achieve this transformation, focusing on lithium aluminum hydride (LiAlH4) and borane-based reagents.

Chemical Transformation and Key Reagents

The core chemical transformation involves the reduction of a carboxylic acid functional group to a primary alcohol. This requires potent reducing agents capable of overcoming the resonance stability of the carboxylate group.

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ is highly effective in reducing carboxylic acids and their derivatives to alcohols.[1] However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

Borane Reagents (BH₃ complexes): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), offers a more chemoselective alternative for the reduction of carboxylic acids.[2][3] These reagents are generally less reactive towards other functional groups compared to LiAlH₄.

Sodium Borohydride (B1222165)/Iodine (NaBH₄/I₂): This reagent system generates diborane (B8814927) in situ and has been shown to be effective for the reduction of amino acids to amino alcohols, presenting a viable method for the direct reduction of unprotected 4-piperidinecarboxylic acid.

Data Presentation: A Comparative Analysis of Reduction Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives from carboxylic acid precursors.

| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |

| Ethyl 4-piperidinecarboxylate | LiAlH₄ | THF | Quantitative | Not Reported | [4] |

| N-Boc-4-piperidinecarboxylic acid | BH₃·THF | THF | 84 | Not Reported | |

| Diphenylacetic Acid | NaBH₄ / I₂ | THF | High (implied) | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound.

Reduction of Ethyl 4-piperidinecarboxylate using Lithium Aluminum Hydride

This protocol describes the reduction of the ethyl ester of 4-piperidinecarboxylic acid.

Materials:

-

Ethyl 4-piperidinecarboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

A suspension of LiAlH₄ (0.266 mol) in anhydrous THF (150 mL) is prepared in a reaction vessel under an inert atmosphere and cooled to 0°C.[4]

-

A solution of ethyl 4-piperidinecarboxylate (0.120 mol) in anhydrous THF (300 mL) is added slowly to the LiAlH₄ suspension while maintaining the temperature at 0°C.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[4]

-

After completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.

-

The reaction is carefully quenched by the slow, sequential addition of water (14 mL in 28 mL of THF), followed by 15% aqueous NaOH (14 mL), and finally water (37 mL).[4]

-

The resulting precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound.[4]

Reduction of N-Boc-4-piperidinecarboxylic Acid using Borane-Tetrahydrofuran (B86392) Complex

This method is suitable for the reduction of the N-protected carboxylic acid.

Materials:

-

N-Boc-4-piperidinecarboxylic acid

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

N-Boc-4-piperidinecarboxylic acid (25 mmol) is dissolved in anhydrous THF (50 mL) and the solution is cooled to 0°C in an ice bath.

-

A 1M solution of borane-tetrahydrofuran complex in THF (25 mL, 25 mmol) is added slowly to the reaction mixture over 30 minutes.

-

The reaction is stirred at 0°C overnight and then allowed to warm to room temperature for 6 hours.

-

The reaction is quenched by the slow addition of water (10 mL).

-

An aqueous solution of K₂CO₃ (5 g in 50 mL of water) is added to the mixture.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography (1:1 hexane:ethyl acetate) to afford N-Boc-4-piperidinemethanol.

Proposed Protocol for Direct Reduction of 4-Piperidinecarboxylic Acid using Sodium Borohydride and Iodine

This proposed protocol is based on established methods for the reduction of unprotected amino acids.

Materials:

-

4-Piperidinecarboxylic acid (Isonipecotic acid)

-

Sodium Borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

3M Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Brine

Procedure:

-

A suspension of sodium borohydride (e.g., 2.4 equivalents) in anhydrous THF is prepared in a dry, three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel.

-

A solution of 4-piperidinecarboxylic acid (1 equivalent) in anhydrous THF is added slowly to the NaBH₄ suspension.

-

The mixture is stirred until the evolution of hydrogen gas ceases.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A solution of iodine (e.g., 1 equivalent) in THF is added dropwise, leading to further evolution of hydrogen gas.

-

The reaction is stirred for approximately 1.5 hours at 0°C.

-

The reaction is quenched by the careful addition of dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with 3M sodium hydroxide, followed by brine.[6]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield this compound.

Mandatory Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a generalized experimental workflow.

Caption: General reaction scheme for the reduction of 4-piperidinecarboxylic acid.

Caption: N-Protected pathway for this compound synthesis.

Caption: Generalized experimental workflow for the reduction reaction.

Conclusion

The reduction of 4-piperidinecarboxylic acid to this compound is a fundamental transformation in medicinal chemistry. This guide has outlined several effective methods, highlighting the use of powerful reducing agents like LiAlH₄ and more selective borane-based reagents. The choice of methodology will depend on factors such as the presence of other functional groups, scale of the reaction, and safety considerations. The provided experimental protocols offer a starting point for researchers to develop robust and efficient syntheses of this important pharmaceutical intermediate. Further optimization of the direct reduction of unprotected 4-piperidinecarboxylic acid may offer a more atom-economical and cost-effective route for large-scale production.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. erowid.org [erowid.org]

- 6. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]

Spectroscopic data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)

Topic: Spectroscopic Data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS: 6457-49-4), a valuable building block in pharmaceutical synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a visual workflow of the spectroscopic analysis process. This guide is intended to be a critical resource for researchers and professionals involved in the synthesis, characterization, and quality control of molecules incorporating the this compound scaffold.

Introduction

This compound, also known as 4-(Hydroxymethyl)piperidine, is a bifunctional organic compound featuring a secondary amine within a piperidine (B6355638) ring and a primary alcohol. Its chemical formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[1] The presence of both a nucleophilic amine and a versatile alcohol functional group makes it a highly useful intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This document serves as a centralized repository for this critical data.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.46 | d | 2H | -CH₂-OH |

| ~3.08 | dt | 2H | H-2e, H-6e (axial) |

| ~2.55 | t | 2H | H-2a, H-6a (equatorial) |

| ~2.1 (broad) | s | 2H | -NH, -OH |

| ~1.70 | m | 2H | H-3e, H-5e (axial) |

| ~1.45 | m | 1H | H-4 (methine) |

| ~1.15 | qd | 2H | H-3a, H-5a (equatorial) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet at ~2.1 ppm is due to the exchangeable protons of the amine and alcohol groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~68.0 | -CH₂-OH |

| ~46.5 | C-2, C-6 |

| ~41.0 | C-4 |

| ~29.5 | C-3, C-5 |

Note: These are typical chemical shift ranges for such carbon environments and can be influenced by experimental conditions.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol and secondary amine groups.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol |

| 3350-3250 | Medium, Broad | N-H stretch | Secondary Amine |

| 3000-2850 | Strong | C-H stretch (aliphatic) | Alkane |

| 1465 | Medium | -CH₂- bend (scissoring) | Alkane |

| 1300-1000 | Strong | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M-H]⁺ |

| 98 | Moderate | [M-H₂O]⁺ |

| 84 | Strong | [M-CH₂OH]⁺ (Piperidine ring fragment) |

| 56 | Strong | Further fragmentation of piperidine ring |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[6][7] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Data Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Data Acquisition :

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

The sample should be free of non-volatile materials.

-

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.[9]

-

Data Acquisition :

-

GC Conditions : Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should start at a low temperature and ramp up to ensure separation from the solvent and any impurities. The injector temperature is typically set around 250 °C.

-

MS Conditions : The EI source is typically operated at 70 eV.[9] The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

-

The resulting data is a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key alcohol and secondary amine functional groups. The mass spectrum is consistent with the molecular weight and shows a predictable fragmentation pattern. This collection of data and protocols serves as a valuable technical resource for scientists and researchers, facilitating the efficient and accurate identification and quality assessment of this compound in a laboratory setting.

References

- 1. This compound | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hydroxymethylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylpiperidine, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Its unique structural features, combining a piperidine (B6355638) ring with a primary alcohol functional group, allow for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-hydroxymethylpiperidine, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-hydroxymethylpiperidine are summarized in the tables below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 57-61 °C | |

| Boiling Point | 118-120 °C at 10 mmHg | |

| Density | 1.034 g/cm³ | |

| Solubility | Soluble in water, ethanol, and methanol. | |

| pKa (predicted) | ~10.4 |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of 4-hydroxymethylpiperidine. The following tables summarize the key spectral features.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.48 | d, J=6.4 Hz | 2H | -CH₂OH |

| 3.08 | dt, J=12.4, 2.8 Hz | 2H | H-2e, H-6e |

| 2.55 | td, J=12.4, 2.4 Hz | 2H | H-2a, H-6a |

| 1.70 | m | 3H | H-4, NH, OH |

| 1.62 | m | 2H | H-3e, H-5e |

| 1.15 | qd, J=12.0, 4.0 Hz | 2H | H-3a, H-5a |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 68.0 | -CH₂OH |

| 46.0 | C-2, C-6 |

| 41.5 | C-4 |

| 29.5 | C-3, C-5 |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3100 | Strong, Broad | O-H, N-H stretch |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend |

| 1040 | Strong | C-O stretch |

Mass Spectrometry (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 15 | [M]⁺ |

| 98 | 100 | [M - H₂O + H]⁺ |

| 84 | 45 | [M - CH₂OH]⁺ |

| 56 | 60 | [C₃H₆N]⁺ |

Experimental Protocols

Synthesis of 4-Hydroxymethylpiperidine via Reduction of Ethyl 4-Piperidinecarboxylate

A common and efficient method for the synthesis of 4-hydroxymethylpiperidine is the reduction of the corresponding ester, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Workflow for the Synthesis of 4-Hydroxymethylpiperidine

Caption: General workflow for the synthesis of 4-hydroxymethylpiperidine.

Materials:

-

Ethyl 4-piperidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the solid and wash it thoroughly with THF and then diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 4-hydroxymethylpiperidine as a colorless to pale yellow oil that solidifies upon standing.

Purification by Vacuum Distillation

Purification of the crude 4-hydroxymethylpiperidine is crucial to remove any unreacted starting material and byproducts.

Procedure:

-

Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude 4-hydroxymethylpiperidine to the distillation flask.

-

Slowly apply vacuum and begin heating the distillation flask in an oil bath.

-

Collect the fraction that distills at 118-120 °C under a pressure of 10 mmHg.

-

The purified product should be a clear, colorless liquid that may solidify upon cooling.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of the synthesized 4-hydroxymethylpiperidine.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

-

Gradient: Start with 5% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation: Dissolve a small amount of the synthesized 4-hydroxymethylpiperidine in the mobile phase to a concentration of approximately 1 mg/mL.

Applications in Drug Development

4-Hydroxymethylpiperidine is a key structural motif in numerous biologically active molecules. Its derivatives have been explored for a variety of therapeutic targets.

Role as a Building Block in Pharmaceutical Synthesis

4-Hydroxymethylpiperidine serves as a versatile starting material for the synthesis of more complex drug molecules. For instance, it is a key intermediate in the synthesis of the antihistamine Fexofenadine . The piperidine nitrogen can be functionalized, and the hydroxyl group can be used for further extensions of the molecular scaffold.

Inhibition of Phosphodiesterase 4 (PDE4)

Derivatives of 4-hydroxymethylpiperidine have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is relevant for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The drug Piclamilast is an example of a potent and selective PDE4 inhibitor, and while not a direct derivative, its development highlights the therapeutic potential of targeting this pathway with molecules containing related structural features.

Simplified Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition by a 4-hydroxymethylpiperidine derivative.

Relevance in Alzheimer's Disease Research

The piperidine scaffold is a common feature in many compounds targeting the central nervous system. Research into Alzheimer's disease has explored piperidine derivatives for their potential to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1), or to modulate other pathways involved in the disease pathology. The ability to functionalize the 4-hydroxymethylpiperidine core at both the nitrogen and the hydroxyl group allows for the creation of diverse libraries of compounds for screening against these targets.

Safety and Handling

4-Hydroxymethylpiperidine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Hydroxymethylpiperidine is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an accessible and important tool for researchers in drug discovery and development. The diverse biological activities of its derivatives, including the potential for PDE4 inhibition and applications in neurodegenerative disease research, highlight the continuing importance of this fundamental heterocyclic compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Piperidinemethanol, a key building block in the synthesis of numerous pharmaceutical compounds.[1] Understanding these properties is critical for its effective use in drug development, from synthesis and purification to formulation and storage.

Physicochemical Properties of this compound

This compound, also known as 4-(hydroxymethyl)piperidine, is a cyclic secondary amine with a primary alcohol functional group.[1][2] It typically appears as a white to off-white crystalline solid or chunks and is known to be hygroscopic.[1]

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Melting Point | 55-59 °C | |

| Boiling Point | 118-120 °C at 10 mmHg | |

| Appearance | White to off-white crystalline powder or chunks |

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure, which includes a polar secondary amine and a hydroxyl group capable of hydrogen bonding, a qualitative solubility profile can be established.

Table 2: Qualitative Solubility of this compound

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Soluble | The presence of the amine and hydroxyl groups allows for hydrogen bonding with water molecules.[1] |

| Methanol (B129727) | High | Soluble | As a polar protic solvent, methanol can effectively solvate the polar functional groups of this compound. |

| Ethanol (B145695) | High | Soluble | Similar to methanol, ethanol is a polar protic solvent that is expected to dissolve this compound.[1] |

| Isopropanol | Medium | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower, but still significant, solubility. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Medium | Sparingly Soluble | Lower polarity and reduced hydrogen bonding capability compared to alcohols and water. |

| Dichloromethane | Medium | Soluble | A polar aprotic solvent that can dissolve a wide range of organic compounds.[1] |

| Toluene (B28343) | Low | Insoluble/Sparingly Soluble | As a non-polar aromatic hydrocarbon, toluene is unlikely to effectively solvate the highly polar this compound. |

| Hexane | Low | Insoluble | A non-polar aliphatic hydrocarbon that is a poor solvent for polar compounds. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage and handling. As a secondary amine and a primary alcohol, it is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish its intrinsic stability.

Potential Degradation Pathways:

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

-

Acidic/Basic Conditions: While generally stable, extreme pH conditions could potentially lead to side reactions, although the piperidine (B6355638) ring itself is quite robust.

-

Thermal Stress: High temperatures may lead to decomposition, the products of which would need to be characterized.

-

Photostability: Exposure to UV or visible light could potentially initiate degradation, particularly in the presence of photosensitizers.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

4.1. Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, which is a common and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid should be visually apparent.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a suitable, solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

-

4.2. Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile (B52724) if necessary) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N or 1 N HCl). Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH). Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide). Keep at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and the stock solution to dry heat (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating analytical method (typically HPLC with a photodiode array detector or MS detector). The method should be capable of separating the intact this compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Determine the degradation pathway of this compound under each stress condition.

-

Visualizations

The following diagrams illustrate key workflows and potential chemical transformations related to the study of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Caption: Potential Oxidative Degradation Pathway.

References

Synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol

Synthesis of N-Boc-4-piperidinemethanol: A Technical Guide

Introduction

N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a piperidine (B6355638) core with a Boc-protected amine and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly those targeting neurological disorders.[1][3] This technical guide provides an in-depth overview of the synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Reaction Scheme

The synthesis of N-Boc-4-piperidinemethanol is achieved through the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Figure 1: General reaction scheme for the synthesis of N-Boc-4-piperidinemethanol.

Experimental Protocols

Several methods for the synthesis of N-Boc-4-piperidinemethanol have been reported. Below are detailed protocols based on established procedures.

Protocol 1: Synthesis in Dichloromethane

This protocol is a widely used method for the Boc protection of amines.[3]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Dissolve this compound in dichloromethane in a reaction flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the cooled reaction mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield N-Boc-4-piperidinemethanol as a white solid.[3]

Protocol 2: Alternative Solvent System

An alternative procedure utilizes tetrahydrofuran (B95107) as the solvent.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the residue by flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of N-Boc-4-piperidinemethanol is depicted below.

Figure 2: A generalized experimental workflow for the synthesis of N-Boc-4-piperidinemethanol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of N-Boc-4-piperidinemethanol.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Quantity/Condition | Reference |

| This compound | 1.0 equivalent | [3] |

| Di-tert-butyl dicarbonate | 1.0 - 1.2 equivalents | [3][4] |

| Triethylamine | 1.1 - 1.5 equivalents | [3] |

| Solvent | Dichloromethane or Tetrahydrofuran | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | Overnight | [3] |

Table 2: Product Characterization

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | [3][5] |

| Molecular Weight | 215.29 g/mol | [3][5] |

| Appearance | White solid/crystals | [3] |

| Melting Point | 78-82 °C | |

| Yield | 84% | [3] |

| Purity | ≥97% | [5] |

| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H) | [3] |

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of steps, from reactant preparation to product isolation and purification. The core of this process is the nucleophilic attack of the amine on the Boc anhydride, facilitated by a base.

Figure 3: Logical flow of the synthesis and purification process.

Conclusion

The synthesis of N-Boc-4-piperidinemethanol from this compound is a robust and high-yielding reaction that is fundamental in the field of medicinal chemistry. The use of di-tert-butyl dicarbonate for the protection of the piperidine nitrogen is efficient and the resulting product can be readily purified to a high degree. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development.

References

An In-depth Technical Guide to the N-Alkylation of 4-Piperidinemethanol with Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-alkylation of 4-piperidinemethanol with alkyl halides, a fundamental reaction in the synthesis of a wide array of pharmaceutical and biologically active compounds. This document details the core mechanism, experimental protocols, and factors influencing this crucial transformation.

Core Mechanism: A Nucleophilic Substitution Approach

The N-alkylation of this compound, a secondary amine, with an alkyl halide proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, one-step process, the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Simultaneously, the bond between the carbon and the halide (the leaving group) is broken.

The reaction rate is dependent on the concentration of both the this compound and the alkyl halide. The overall process results in the formation of a new carbon-nitrogen bond, yielding an N-alkyl-4-piperidinemethanol, and a halide anion. An acid-base reaction follows, where a base is required to neutralize the hydrohalic acid formed, which would otherwise protonate the starting amine and halt the reaction.

Over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, is a common side reaction. This occurs when the newly formed tertiary amine, which can also be nucleophilic, reacts with another molecule of the alkyl halide. Careful control of reaction conditions is crucial to favor mono-alkylation.

Figure 1: SN2 Mechanism of N-Alkylation.

Factors Influencing the N-Alkylation Reaction

Several factors critically influence the efficiency and selectivity of the N-alkylation of this compound:

-

Nature of the Alkyl Halide: The reactivity of the alkyl halide is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl).[1] Primary alkyl halides are most suitable for SN2 reactions due to minimal steric hindrance. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

-

Steric Hindrance: Increased steric bulk on either the piperidine ring or the alkyl halide can significantly slow down the reaction rate.[1]

-

The Role of the Base: A base is essential to neutralize the hydrohalic acid produced during the reaction.[2] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3] The choice of base can influence the reaction rate and selectivity. For less reactive systems, stronger bases like sodium hydride (NaH) may be employed, requiring strictly anhydrous conditions.[2]

-

Solvent Effects: Polar aprotic solvents like acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[2][4] The solubility of the base in the chosen solvent is also a crucial consideration.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives with various alkyl halides. While specific data for this compound is limited in publicly available literature, the provided examples with closely related structures offer valuable insights into expected outcomes.

| Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethyl Iodide | - | - | - | - | - | [2] |

| Piperidine | Benzyl (B1604629) Bromide | K₂CO₃ (2.0) | DMF | 65 | 14 | 89.28 | [6] |

| 4-Aminomethylpiperidine (Boc-protected) | Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | - | - | [6] |

| Piperidine | Methyl Iodide | K₂CO₃ | Acetonitrile | - | - | Lower than DIPEA | [3] |

| Piperidine | Various Alkyl Bromides/Iodides | DIPEA (1.5) | Acetonitrile | Room Temp. | - | < 70 | [2][3] |

| Piperidine | Various Alkyl Halides | KHCO₃ (1.0) | - | - | - | - | [2] |

| 2-Substituted Piperidine | Benzyl Bromide / Ethyl Iodide | K₂CO₃ or DIPEA (1.5-2.0) | Acetonitrile or DMF | Room Temp. | 1-24 | - | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments related to the N-alkylation of piperidine derivatives.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using Potassium Carbonate

This protocol describes a general method for the N-alkylation of a piperidine derivative, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

-

Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the anhydrous potassium carbonate to the mixture.

-

Stir the suspension at room temperature.

-

Slowly add the alkyl halide to the stirred mixture. To minimize over-alkylation, the use of a syringe pump for slow addition over 1-2 hours is recommended.[4]

-

The reaction can be stirred at room temperature or heated to a temperature between 60-80°C to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkyl-4-piperidinemethanol.

Figure 2: General Experimental Workflow.

Protocol 2: N-Alkylation using a Non-Nucleophilic Organic Base (DIPEA)

This method is particularly useful when dealing with sensitive substrates or to minimize certain side reactions.

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (1.1 eq.)

-

N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous acetonitrile

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the this compound in anhydrous acetonitrile under an inert atmosphere.[2]

-

Add N,N-diisopropylethylamine to the solution.[2]

-

Add the alkyl halide dropwise to the stirred solution at room temperature.[2]

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrohalic acid salt of DIPEA.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The N-alkylation of this compound with alkyl halides is a robust and versatile reaction, primarily following an SN2 mechanism. The success of this synthesis is highly dependent on the careful selection of the alkyl halide, base, and solvent, as well as the precise control of reaction conditions to minimize side reactions, particularly over-alkylation. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of novel N-alkyl-4-piperidinemethanol derivatives for applications in drug discovery and development.

References

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. benchchem.com [benchchem.com]

Biological activity of the piperidine scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance in the design of novel therapeutics.[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, makes it a highly versatile and sought-after building block in drug discovery.[3][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of piperidine derivatives, with a focus on their applications in oncology, virology, and neuroscience. It is designed to serve as a valuable resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of next-generation piperidine-based medicines.

Diverse Biological Activities and Therapeutic Applications

The piperidine scaffold is a key structural component in drugs spanning a wide range of therapeutic classes, including anticancer agents, antivirals, and drugs targeting the central nervous system (CNS).[2][5] Its versatility allows for the fine-tuning of physicochemical properties, enhancing potency, selectivity, and bioavailability.[6]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling pathways.[5][7]

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] | |

| Compound 17a | PC3 | Prostate | 0.81 | [8] |

| MGC803 | Gastric | 1.09 | [8] | |

| MCF-7 | Breast | 1.30 | [8] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [8] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8] |

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a compound's potency.[9][10]

Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that target various stages of the viral life cycle.[4] Notably, piperidine derivatives have shown efficacy against influenza viruses and HIV.[11][12][13]

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [4][11] |

| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [4][12] |

| BD-c1 | HIV-1 (Wild-type) | MT-4 | 0.01 | [13] |

| BD-e2 | HIV-1 (Wild-type) | MT-4 | 0.0051 | [13] |

EC50 (Half-maximal effective concentration) is a measure of a drug's potency in inhibiting viral replication.

Central Nervous System (CNS) Activity

The piperidine ring is a prominent feature in numerous drugs targeting the CNS, including treatments for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3][14] These compounds often act by modulating neurotransmitter receptors and enzymes.[14]

Table 3: CNS Activity of Prominent Piperidine-Containing Drugs

| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Not typically reported as Ki | 0.11 (for AChE inhibition) | [14] |

| Risperidone | Atypical Antipsychotic | Dopamine (B1211576) D2 Receptor | 3.2 | - | [14] |

| Serotonin (B10506) 5-HT2A Receptor | 0.2 | - | [14] | ||

| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89 | - | [14] |

| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | - | High affinity (specific values vary) | [14] |

| Norepinephrine Transporter (NET) | - | High affinity (specific values vary) | [14] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.[9]

Key Signaling Pathways Modulated by Piperidine Derivatives

The biological effects of piperidine-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][15][16] Some piperidine derivatives exert their anticancer effects by inhibiting key components of this pathway.

Caption: PI3K/Akt signaling pathway and inhibition by piperidine derivatives.

Apoptotic Pathway Induced by Piperidine Derivatives

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer piperidine derivatives function by inducing apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][17][18]

Caption: Intrinsic and extrinsic apoptotic pathways modulated by piperidines.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in the CNS

Atypical antipsychotics containing a piperidine scaffold, such as risperidone, often exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[14] This dual antagonism is thought to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[14]

Caption: Dual antagonism of D2 and 5-HT2A receptors by risperidone.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine derivative in fresh culture medium.

-

Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[20]

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[20]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[20][22]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[20]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value from the dose-response curve.[4]

-

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Activity (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay for determining AChE activity and screening for its inhibitors.[14][23][24]

Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic to the desired pH.[14]

-

DTNB (Ellman's Reagent) Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of the phosphate buffer.[14]

-

Substrate (ATCI) Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine (B1193921) iodide in 10 mL of deionized water. Prepare this solution fresh daily.[14]

-

AChE Solution (1 U/mL): Dilute a stock solution of AChE with phosphate buffer to the final concentration just before use and keep it on ice.[14]

-

-

Assay Procedure (in a 96-well plate):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the piperidine derivative solution.[14]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[14]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[14]

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each concentration of the piperidine derivative.

-

Determine the IC50 value from the dose-response curve.

-

Antiviral Assay: Neuraminidase Inhibition Assay

This fluorescence-based assay is used to determine the ability of a compound to inhibit the neuraminidase (NA) enzyme of the influenza virus.[10][22]

Protocol:

-

Reagent and Virus Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[10]

-

Substrate (MUNANA) Solution: Prepare a solution of 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid in the assay buffer.[22]

-

Stop Solution: Prepare a solution of ethanol (B145695) and NaOH.[10]

-

Virus Dilution: Dilute the influenza virus stock to a predetermined concentration in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Add serial dilutions of the piperidine inhibitor to the wells of a black 96-well plate.

-

Add the diluted virus to all wells except the negative control.

-

Incubate the plate at room temperature for 45 minutes.[10]

-

-

Enzymatic Reaction:

-

Add the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 1 hour.[10]

-

-

Fluorescence Measurement and Data Analysis:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation ~365 nm, Emission ~450 nm).

-

Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the NA activity by 50%.[22]

-

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its structural simplicity and synthetic tractability, combined with its ability to interact with a wide range of biological targets, ensure its enduring importance in medicinal chemistry. This guide has provided a snapshot of the diverse biological activities of piperidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to empower researchers and drug development professionals in their efforts to harness the full potential of this privileged scaffold in the ongoing quest for innovative and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. benchchem.com [benchchem.com]

- 15. cusabio.com [cusabio.com]

- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Reactivity of the Hydroxyl Group in 4-Piperidinemethanol Towards Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinemethanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a primary hydroxyl group and a secondary amine within a piperidine (B6355638) ring, offering multiple sites for chemical modification. The reactivity of these functional groups is of paramount importance for the synthesis of a wide array of pharmaceutical agents and other complex molecules. This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound towards various electrophiles, with a focus on O-alkylation, O-acylation, and carbamoylation reactions. A critical aspect of controlling the reaction outcome is the chemoselectivity between the hydroxyl group and the piperidine nitrogen, which is largely dictated by the presence or absence of a protecting group on the nitrogen atom.

Chemoselectivity: N-Alkylation/Acylation vs. O-Alkylation/Acylation

The piperidine nitrogen in this compound is a secondary amine, which is generally more nucleophilic than the primary hydroxyl group. Consequently, in the absence of a protecting group on the nitrogen, reactions with electrophiles will typically occur preferentially at the nitrogen atom. To achieve selective functionalization of the hydroxyl group, the piperidine nitrogen is commonly protected, most often with a tert-butyloxycarbonyl (Boc) group. This N-Boc protection effectively deactivates the nitrogen nucleophile, allowing for selective reactions at the hydroxyl position.

O-Alkylation of N-Boc-4-Piperidinemethanol

The formation of an ether linkage at the hydroxyl group of N-Boc-4-piperidinemethanol can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.

Table 1: O-Alkylation of N-Boc-4-piperidinemethanol

| Electrophile | Reagents/Conditions | Solvent | Yield (%) |

| Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | 1. NaH2. Benzyl Bromide | DMF | High |

| Alkyl Halide (e.g., Ethyl Iodide) | 1. NaH2. Ethyl Iodide | THF | Good |

| Alkyl Tosylate | 1. K₂CO₃2. Alkyl Tosylate | Acetonitrile | Moderate to High |

Experimental Protocol: O-Benzylation of N-Boc-4-piperidinemethanol

Materials:

-

N-Boc-4-piperidinemethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired O-benzylated product.

O-Acylation of N-Boc-4-piperidinemethanol

Esterification of the hydroxyl group of N-Boc-4-piperidinemethanol can be readily accomplished using various acylating agents such as acyl chlorides and acid anhydrides in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.

Table 2: O-Acylation of N-Boc-4-piperidinemethanol

| Electrophile | Reagents/Conditions | Solvent | Yield (%) |

| Acetyl Chloride | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | >95 |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | High |

| Acetic Anhydride | DMAP (cat.), TEA | Dichloromethane (DCM) | >90 |

Experimental Protocol: O-Acetylation of N-Boc-4-piperidinemethanol

Materials:

-

N-Boc-4-piperidinemethanol

-

Acetyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, acetyl chloride (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.

-

The reaction is quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by flash column chromatography.

Carbamoylation of the Hydroxyl Group

The hydroxyl group of this compound can react with isocyanates to form carbamates. Similar to other reactions, N-protection is essential for selective O-carbamoylation. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol: O-Carbamoylation of N-Boc-4-piperidinemethanol

Materials:

-

N-Boc-4-piperidinemethanol

-

Alkyl or Aryl Isocyanate (e.g., Phenyl Isocyanate)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)

Procedure:

-

To a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere, the alkyl or aryl isocyanate (1.05 equivalents) is added.

-

If the reaction is slow, a catalytic amount of DBTDL can be added.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by crystallization or flash column chromatography to afford the desired O-carbamate.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that can be selectively functionalized in the presence of the more nucleophilic piperidine nitrogen by employing an N-protecting group strategy. O-alkylation, O-acylation, and carbamoylation are reliable transformations that provide access to a diverse range of derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals in the design and execution of synthetic routes involving this important building block. Understanding the principles of chemoselectivity and the specific reaction conditions for these transformations is key to successfully utilizing this compound in the synthesis of novel and complex molecular architectures.